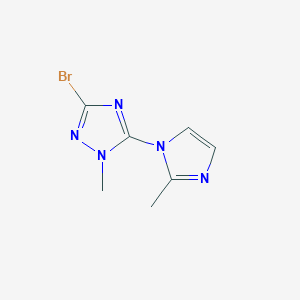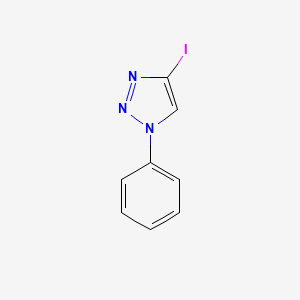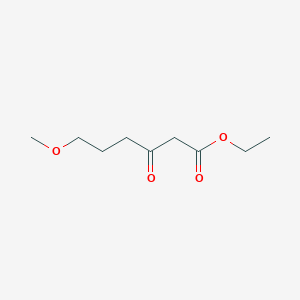
3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole, also known as BMIT, is a synthetic compound that has been studied for its potential applications in various scientific fields. BMIT is a heterocyclic compound, containing both nitrogen and bromine atoms, and is classified as an imidazole. The structure of BMIT consists of a bromo-methylated imidazole ring, which is a combination of an imidazole ring and a methylated bromo group. This compound has been studied for its potential applications in medicine, biochemistry, and materials science.
Applications De Recherche Scientifique
Reactivity and Chemical Behavior
The chemical reactivity of bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, including compounds related to 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole, has been studied to understand the electron-releasing and attracting properties within five-membered rings. These studies indicate significant reactivity differences among bromo-substituted azoles, attributed to the stabilization in transition states and the presence of methyl groups affecting electron distribution. Such insights are crucial for designing reactions involving these compounds for synthetic applications (Barlin, 1967).
Antimicrobial Activity
Compounds structurally related to 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole have been explored for their potential as antibacterial agents. For instance, triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, showcasing their potential in improving the safety profile of antibacterial treatments without the undesired side effects associated with MAO-A inhibition (Reck et al., 2005). Similarly, other triazole derivatives have shown promise in antimicrobial activity, indicating the broad applicability of triazole compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Synthetic Applications
The synthesis and modification of triazole compounds, including those structurally related to 3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole, have been extensively explored. These studies encompass the development of novel synthetic routes, offering a deeper understanding of the reactivity and potential applications of triazole derivatives in various chemical domains (Krylov et al., 2021). The exploration of these compounds extends to their use in generating new materials with potential applications in medicinal chemistry, materials science, and beyond.
Propriétés
IUPAC Name |
3-bromo-1-methyl-5-(2-methylimidazol-1-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c1-5-9-3-4-13(5)7-10-6(8)11-12(7)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINMQVAVVTWVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-5-(2-methyl-1H-imidazol-1-yl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Tert-butyl-5-fluoro-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2952698.png)

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952702.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)